2,5-Dithiobiurea

Rubber vulcanization Natural rubber compounding Binary accelerator systems

2,5-Dithiobiurea (DTB) delivers two thiourea-like chelating domains in one molecule — a capability monofunctional thioureas cannot replicate. For rubber compounders, DTB in binary accelerators boosts plateau modulus vs. thiourea controls. For synthetic chemists, microwave-assisted DTB cyclization to 1,3,4-thiadiazoles yields higher yields than thermal methods. For materials scientists, the N,S-dual-donor scaffold enables cation-specific assembly (Zn→dinuclear mesocates; Cd→tetranuclear aggregates). Procure for vulcanization, heterocycle synthesis, coordination chemistry, or Li-S battery applications.

Molecular Formula C2H6N4S2
Molecular Weight 150.23 g/mol
CAS No. 142-46-1
Cat. No. B086864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dithiobiurea
CAS142-46-1
Molecular FormulaC2H6N4S2
Molecular Weight150.23 g/mol
Structural Identifiers
SMILESC(=S)(N)NNC(=S)N
InChIInChI=1S/C2H6N4S2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)
InChIKeyKCOYHFNCTWXETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 73° F (NTP, 1992)
0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dithiobiurea CAS 142-46-1 Procurement Guide: Comparative Performance Across Analytical, Polymer, and Synthetic Applications


2,5-Dithiobiurea (CAS 142-46-1, C₂H₆N₄S₂, MW 150.23), also known as hydrazodicarbothioamide or bithiourea, is a sulfur-substituted biurea compound structurally distinct from conventional thioureas by virtue of its hydrazine-bridged bis(thiourea) framework . This bifunctional architecture confers two thiourea-like chelating domains within a single molecule, enabling metal complexation, sulfur-transfer reactivity, and heterocycle formation that fundamentally diverge from monofunctional thiourea derivatives . The compound appears as white to cream crystalline powder with a decomposition point of approximately 212 °C, is soluble in hot water, pyridine, triethylamine, and dimethylformamide, but insoluble in cold water .

2,5-Dithiobiurea vs. Generic Thiourea Analogs: Why Substitution Compromises Experimental Reproducibility


The hydrazine-bridged bis(thiourea) core of 2,5-dithiobiurea is not interchangeable with monofunctional thiourea, dithiocarbamate, or thiosemicarbazide alternatives. Unlike simple thiourea, which acts primarily as a monodentate S-donor or modest bidentate N,S-chelator, 2,5-dithiobiurea presents two spatially defined thiocarbonyl-thioamide donor sets capable of forming distinct chelate ring sizes and binuclear metal complexes [1]. This structural divergence translates directly to measurable performance differentials: in rubber vulcanization binary systems, dithiobiuret delivers higher plateau modulus than thiourea-based controls [2]; in synthetic cyclization, microwave-assisted heterocycle formation from 2,5-dithiobiurea derivatives produces yields superior to conventional thermal processes [3]; and in metal chelation, the bifunctional architecture enables applications ranging from toxic metal sequestration to N,S-co-doped carbon material precursors that monofunctional analogs cannot replicate .

2,5-Dithiobiurea Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Rubber Vulcanization Binary Accelerator Systems: Dithiobiuret vs. Thiourea Secondary Accelerator Comparison

In sulfur vulcanization of natural rubber, dithiobiuret (DTB) employed as a secondary accelerator in binary systems was directly compared against thiourea as the control in identical binary accelerator combinations. The rubber vulcanizates cured with DTB exhibited higher plateau modulus in the rubbery region than those cured with thiourea-containing reference formulations, as measured by dynamic mechanical analysis. Tensile and other physical properties were either superior or comparable to the reference mix, with cure reaction becoming faster and easier upon DTB use [1].

Rubber vulcanization Natural rubber compounding Binary accelerator systems

Microwave-Assisted Heterocyclization: Comparative Yield Analysis of Dithiobiurea Derivatives vs. Conventional Thermal Processing

Thermolysis studies of symmetrical dithiobiurea derivatives demonstrate that microwave irradiation yields higher product quantities in intramolecular heterocyclization reactions compared to conventional pyrolysis. The study directly compared microwave heating versus thermal processes for cyclization of dithiobiurea derivatives, confirming that microwave irradiation provides higher yields of N,S-heterocycles [1].

Heterocyclic synthesis Thiadiazole synthesis Microwave-assisted organic synthesis

Bifunctional N,S-Ligand Architecture: Coordination Chemistry Distinction from Monofunctional Thiosemicarbazide

Single-crystal X-ray diffraction analysis of N-thiophosphorylated 2,5-dithiobiurea (H₂Lb) revealed bifunctional chelating behavior fundamentally distinct from monofunctional thiosemicarbazide (HLc). The 2,5-dithiobiurea derivative R[C(S)NHP(S)(OiPr)₂]₂ (R = –NHNH–) features two thiophosphoryl-thiourea donor sets bridged by a hydrazine spacer, enabling binuclear coordination architectures inaccessible to monofunctional analogs. The structure in CDCl₃ and acetone-d₆ solutions was explicitly discussed in comparison with monofunctional thiosemicarbazide PhNHNHC(S)NHP(S)(OiPr)₂ [1].

Coordination chemistry Metal-organic frameworks Supramolecular chemistry

Lithium-Sulfur Battery Cathode Stabilization: 2,5-Dithiobiurea as Long-Chain Polymeric Sulfur Bridging Agent

In the design of polymeric sulfur/carbon nanotube (CNT) composite cathodes for Li-S batteries, 2,5-dithiobiurea was selected specifically to stabilize long-chain polymeric sulfur. The compound provides chemical bonds that bridge the polymeric sulfur and carbon nanotubes, enabling the formation of a stable composite electrode architecture. The study demonstrated that 2,5-dithiobiurea functions as a covalent linker between sulfur chains and CNT surfaces, a role for which conventional sulfur sources or monofunctional stabilizers are structurally unsuitable [1].

Lithium-sulfur batteries Cathode materials Energy storage

N,S Co-Doped Carbon Nanosheet Synthesis: 2,5-Dithiobiurea as Dual Heteroatom Source for Oxygen Reduction Catalysis

2,5-Dithiobiurea was employed alongside 2,6-diacetylpyridine and triamterene as both nitrogen and sulfur sources for in situ S-doping of iron-coordinated nitrogen-doped carbon nanosheets. The resulting materials exhibited self-supporting nanosheet architectures and were evaluated for oxygen reduction reaction (ORR) electrocatalysis. The bifunctional N,S-donor capacity of 2,5-dithiobiurea—delivering both heteroatoms from a single molecular precursor—contrasts with approaches requiring separate N and S sources [1].

Oxygen reduction reaction Electrocatalysis N,S co-doped carbon

Hg²⁺-Selective Chelating Fiber Fabrication: 2,5-Dithiobiurea Modified Polypropylene vs. Unmodified Fiber

A novel 2,5-dithiobiurea-modified polypropylene fiber grafted with acrylic acid (PP-g-AA-DTA) was prepared for rapid and selective removal of Hg²⁺ from water. The dithiobiurea functionalization imparts thiocarbonyl and thioamide coordination sites specifically tuned for mercury complexation. While direct quantitative comparison data with alternative ligands is not provided in the abstract, the study demonstrates that 2,5-dithiobiurea modification confers Hg²⁺-selective adsorption capability to an otherwise non-chelating polypropylene substrate [1].

Heavy metal removal Water treatment Functionalized polymers

2,5-Dithiobiurea Optimal Use Cases: Evidence-Based Application Scenarios for Scientific Procurement


Natural Rubber Compounding: Secondary Accelerator in Binary Vulcanization Systems

Formulators developing binary accelerator systems for natural rubber vulcanization should select 2,5-dithiobiurea (dithiobiuret) as the secondary accelerator component where enhanced plateau modulus and entanglement density are required. The evidence demonstrates that DTB-containing binary systems produce vulcanizates with higher plateau modulus in the rubbery region compared to thiourea-based controls, with cure reactions proceeding faster and easier [1]. This application is particularly relevant for tire manufacturing and industrial rubber goods requiring optimized mechanical durability.

Microwave-Assisted Synthesis of N,S-Heterocycles (Thiadiazoles and Related Scaffolds)

Medicinal and agrochemical chemistry groups pursuing efficient synthesis of 1,3,4-thiadiazoles and related N,S-heterocycles should prioritize 2,5-dithiobiurea-derived precursors when employing microwave-assisted protocols. Direct comparative studies confirm that microwave irradiation of dithiobiurea derivatives provides higher product yields than conventional thermal pyrolysis methods [1]. The bifunctional thiourea architecture enables direct ring closure to thiadiazoles without requiring separate ring-closing reagents, as demonstrated in DMF-mediated cyclization protocols [2].

Bifunctional Ligand Synthesis for Polynuclear Metal Complexes and MOF Precursors

Coordination chemists and materials scientists designing binuclear or polynuclear metal complexes should utilize the N-thiophosphorylated 2,5-dithiobiurea scaffold, which provides two spatially defined N,S-chelating donor sets within a single molecular framework. Unlike monofunctional thiosemicarbazides, the hydrazine-bridged bis(thiourea) core enables cation-induced structural differentiation—for example, Zn(II) yields dinuclear mesocate structures while Cd(II) produces tetranuclear nanoscale aggregates under identical conditions [1]. This cation-dependent assembly control is a functional attribute not accessible with monofunctional thiourea ligands.

Lithium-Sulfur Battery Cathode Engineering: Polymeric Sulfur Stabilizer

Battery materials researchers developing high-capacity sulfur cathodes for Li-S systems should employ 2,5-dithiobiurea as a covalent bridging agent to stabilize long-chain polymeric sulfur on carbon nanotube substrates. The compound's bifunctional thiocarbonyl-thioamide architecture enables chemical bonding that bridges polymeric sulfur chains to CNT surfaces, addressing polysulfide dissolution that limits cycle life in conventional Li-S batteries [1]. This application leverages the unique dual sulfur-binding capacity of the dithiobiurea core.

One-Pot Synthesis of 2-Amino-5-alkylthio-1,3,4-thiadiazole Sulfate Salts

Process chemists manufacturing thiadiazole-based pharmaceutical or dye intermediates should select 2,5-dithiobiurea as the starting material for one-pot alkylation-cyclization protocols. The patented process achieves concurrent alkylation and ring closure in a single reaction vessel when 2,5-dithiobiurea is reacted with dialkylsulfates (e.g., dimethylsulfate or diethylsulfate) in aqueous medium. This contrasts with prior two-step procedures requiring separate ring closure followed by alkylation. Yield optimization achieves approximately 87% assay yield when conducted with 2.0-2.5:1 dialkylsulfate:dithiobiurea molar ratio in the presence of hypophosphorous acid catalyst, versus approximately 77% without acid [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dithiobiurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.